Yangonin

Catalog No.
S622883
CAS No.
500-62-9
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yangonin

CAS Number

500-62-9

Product Name

Yangonin

IUPAC Name

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+

InChI Key

XLHIYUYCSMZCCC-VMPITWQZSA-N

SMILES

Array

Synonyms

4-Methoxy-6-(p-methoxystyryl)-2H-pyran-2-one, yangonin

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC

The exact mass of the compound Yangonin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. It belongs to the ontological category of 2-pyranones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Yangonin (CAS 500-62-9) is a fully conjugated styrylpyrone and one of the six major kavalactones derived from the roots of Piper methysticum. Structurally distinguished by a p-methoxy group on its pendant phenyl ring and an extended double-bond system, it exhibits distinct physicochemical and pharmacological properties compared to enolide kavalactones. In industrial and analytical procurement, pure yangonin is utilized as a specialized reference standard for chromatographic profiling and as a selective probe in neuropharmacological assays. Its specific receptor affinities and enzyme inhibition kinetics make it a critical baseline material for endocannabinoid research, monoamine oxidase (MAO) inhibition studies, and structure-activity relationship (SAR) modeling for anthelmintic scaffolds [1].

Substituting yangonin with more commonly available kavalactones, such as kavain, or relying on unstandardized crude kava extracts fundamentally compromises assay specificity and reproducibility. Kavain lacks the extended conjugation and the C4-methoxy structural motif present in yangonin, rendering it completely inactive at the CB1 receptor and significantly less potent in MAO-B inhibition assays [1]. Furthermore, attempting in-house extraction from crude botanical matrices introduces severe reproducibility issues; exposure to water and alcohols during extraction triggers rapid cis-isomerization of yangonin [2]. Consequently, procuring the commercially purified, structurally intact yangonin standard is mandatory to bypass extraction artifacts and ensure target-specific pharmacological responses.

Cannabinoid Receptor 1 (CB1) Binding Selectivity

Yangonin demonstrates affinity for the human recombinant CB1 receptor, acting as a selective ligand. In competitive binding assays, yangonin achieved a Ki of 0.72 μM for CB1, while showing negligible affinity for CB2 (Ki > 10 μM). In direct comparison, the common kavalactone kavain exhibited no significant binding affinity for either receptor [1].

Evidence DimensionCB1 Receptor Binding Affinity (Ki)
Target Compound DataYangonin: Ki = 0.72 μM
Comparator Or BaselineKavain: No significant affinity (Ki > 10 μM)
Quantified DifferenceYangonin provides measurable CB1 binding (Ki = 0.72 μM), whereas generic substitution with kavain results in a total loss of target engagement.
ConditionsHuman recombinant CB1 receptor competitive binding assay.

Procuring yangonin is essential for researchers requiring a natural kavalactone probe for endocannabinoid system modulation, as other in-class substitutes are inactive.

Monoamine Oxidase B (MAO-B) Inhibition Potency

Among the major kavalactones, yangonin is the most potent inhibitor of MAO-B. In vitro evaluations demonstrated that yangonin inhibits human MAO-B with an IC50 of 0.085 μM. When compared to kavain, which yielded an IC50 of 5.34 μM under identical experimental conditions, yangonin demonstrates substantially higher potency [1].

Evidence DimensionMAO-B Inhibition (IC50)
Target Compound DataYangonin: IC50 = 0.085 μM
Comparator Or BaselineKavain: IC50 = 5.34 μM
Quantified DifferenceYangonin exhibits a 62-fold increase in MAO-B inhibitory potency compared to kavain.
ConditionsIn vitro human recombinant MAO-B enzyme inhibition assay.

For laboratories developing MAO-B inhibitor screening models, yangonin serves as a high-potency baseline standard, providing a measurable contrast to generic kavalactones.

Precursor Suitability for Anthelmintic Scaffold Design

The structural presence of the p-methoxy group on yangonin's pendant aryl ring significantly enhances its anthelmintic properties. In an in vitro larval development bioassay against Haemonchus contortus, synthesized yangonin demonstrated an IC50 of 15.0 μM. Its demethoxylated analog, desmethoxyyangonin, showed substantially weaker activity with an IC50 of 37.1 μM [1].

Evidence DimensionLarval Development Inhibition (IC50)
Target Compound DataYangonin: IC50 = 15.0 μM
Comparator Or BaselineDesmethoxyyangonin: IC50 = 37.1 μM
Quantified DifferenceYangonin is 2.47 times more potent than desmethoxyyangonin in inhibiting nematode larval development.
ConditionsIn vitro bioassay against exsheathed third-stage larvae (xL3s) of Haemonchus contortus.

Medicinal chemists must select yangonin over desmethoxyyangonin as the starting scaffold for synthesizing anthelmintic derivatives due to its 2.47-fold higher baseline activity.

Handling and Reproducibility: Avoiding Extraction-Induced Isomerization

Procuring pre-purified yangonin is critical for maintaining structural integrity during analytical workflows. During in-house extraction of kava matrix, exposure to aqueous or alcoholic solvents induces rapid cis-isomerization (E-to-Z) of yangonin's conjugated double bond. Commercially purified standards, when handled in compatible non-alcoholic solvents, eliminate this degradation risk [1].

Evidence DimensionIsomeric Purity and Handling Stability
Target Compound DataCommercially purified Yangonin: Isomeric integrity maintained under controlled solvent conditions.
Comparator Or BaselineIn-house aqueous/alcoholic extraction: High risk of solvent-induced cis-isomerization.
Quantified DifferenceIn-house extraction introduces isomeric artifacts, whereas the procured standard maintains structural fidelity for sensitive assays.
ConditionsSolvent extraction workflows involving water or alcoholic solutions.

Analytical buyers should procure the purified standard directly to avoid the structural degradation and misquantification inherent to botanical extraction.

Endocannabinoid System (ECS) Probe Development

Due to its status as a selective CB1 receptor agonist (Ki = 0.72 μM) among kavalactones, yangonin is the required standard for developing non-cannabinoid ECS modulators. It is specifically procured for competitive binding assays and functional neuropharmacology models where generic kavalactones like kavain fail to elicit a response [1].

High-Potency MAO-B Inhibitor Benchmarking

Yangonin's potency against human MAO-B (IC50 = 0.085 μM) makes it a critical positive control and baseline material for in vitro enzyme kinetic studies. Laboratories investigating neuroprotective or anxiolytic pathways procure yangonin to benchmark novel synthetic inhibitors against this specific styrylpyrone[2].

Anthelmintic Scaffold Synthesis

In medicinal chemistry, yangonin is selected over desmethoxyyangonin as the precursor scaffold for synthesizing novel anthelmintics. Its baseline inhibition of Haemonchus contortus larval development provides a mathematically validated starting point for structure-activity relationship (SAR) optimization targeting livestock parasites [3].

Chromatographic Standardization of Botanical Extracts

To avoid the analytical artifacts caused by extraction-induced isomerization, quality control laboratories procure pure yangonin as a definitive reference standard. It is used to calibrate HPLC and LC-MS systems for the precise quantification of kavalactones in commercial kava products, ensuring regulatory compliance and product safety [4].

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 Da

Monoisotopic Mass

258.08920892 Da

Heavy Atom Count

19

Melting Point

153 - 154 °C

UNII

R970U49V3C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

500-62-9

Wikipedia

Yangonin

Dates

Last modified: 08-15-2023

Explore Compound Types